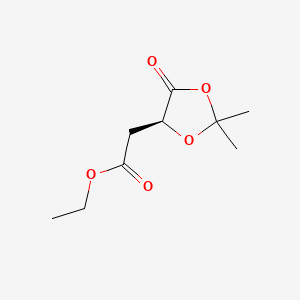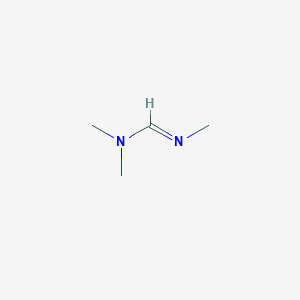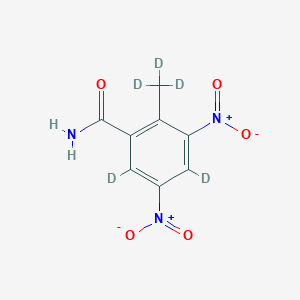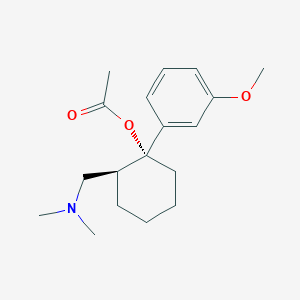![molecular formula C8H8ClN3 B15294082 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylpyridine with 1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2-chloro-1,6-dimethyl-1,2-dihydro-1H-Imidazo[4,5-b]pyridine.
Aplicaciones Científicas De Investigación
2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1,6-dimethyl-1H-Imidazo[1,2-a]pyridine
- 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-c]pyridine
- 2-chloro-1,6-dimethyl-1H-Imidazo[4,5-d]pyridine
Uniqueness
2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-chloro-1,6-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3 |
Clave InChI |
YLKSHAACVTUDBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)N=C(N2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)

![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)



![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)


![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)


